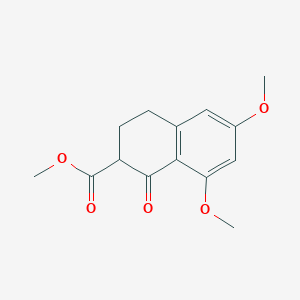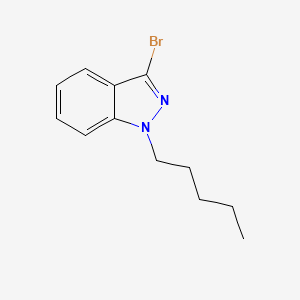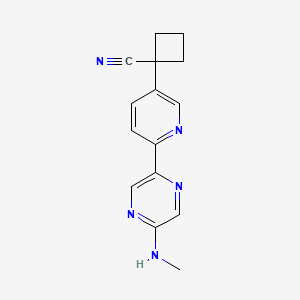![molecular formula C11H9ClN6 B11855426 (6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine CAS No. 5414-04-0](/img/structure/B11855426.png)
(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine is a chemical compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-1-phenylpyrazolo[3,4-d]pyrimidine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential anticancer properties.
Uniqueness
(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This unique structure allows for more effective inhibition of CDKs and other enzymes, making it a promising candidate for drug development .
Properties
CAS No. |
5414-04-0 |
|---|---|
Molecular Formula |
C11H9ClN6 |
Molecular Weight |
260.68 g/mol |
IUPAC Name |
(6-chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C11H9ClN6/c12-11-15-9(17-13)8-6-14-18(10(8)16-11)7-4-2-1-3-5-7/h1-6H,13H2,(H,15,16,17) |
InChI Key |
NGCHEXGZYWLJNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(7-Chloro-5-propylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11855367.png)
![3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11855375.png)




![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11855411.png)


